molecular formula C21H21N3O5 B5630394 N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5630394
M. Wt: 395.4 g/mol
InChI Key: ZXKJEMPCCSXYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by:

  • A pyridazinone core (6-oxo-1,6-dihydropyridazine) at position 2 of the acetamide group.
  • A 3-methoxyphenyl substituent at position 3 of the pyridazinone ring.
  • An N-(2,5-dimethoxyphenyl) group on the acetamide moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-27-15-6-4-5-14(11-15)17-8-10-21(26)24(23-17)13-20(25)22-18-12-16(28-2)7-9-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKJEMPCCSXYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C21H23N3O4
  • Molecular Weight : 377.43 g/mol

The structure features two methoxy groups on the phenyl ring and a pyridazinone moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives tested against various cancer cell lines demonstrated significant cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)6.26Apoptosis induction
Compound BHCC827 (Lung)6.48G1 phase arrest
This compoundMCF7 (Breast)TBDTBD

The proposed mechanisms include:

  • Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase II, a crucial enzyme in DNA replication, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Studies indicate that these compounds may cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Case Studies

A notable study evaluated the effects of a closely related compound in vitro against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity.

Case Study: Compound E Evaluation

  • Objective : To assess the antitumor efficacy of Compound E compared to standard chemotherapeutics.
  • Methodology : MTS cytotoxicity assays were conducted on various human cancer cell lines.
  • Results : Compound E exhibited lower IC50 values than etoposide, indicating higher potency with reduced toxicity towards normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Core Modifications

Compound A: 2-[3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]-N-(2,5-Dimethoxyphenyl)Acetamide ()
  • Key Differences: Substituent on Pyridazinone: 4-Chlorophenyl vs. 3-Methoxyphenyl. Molecular Weight: 399.83 g/mol (vs. ~407.4 g/mol for the target compound, assuming C21H21N3O5).
Compound B: N-(3-(Azepan-1-ylsulfonyl)-4-Methylphenyl)-2-(4,5-Dichloro-6-Oxopyridazin-1(6H)-yl)Acetamide ()
  • Key Differences: Pyridazinone Substituents: 4,5-Dichloro vs. single 3-methoxyphenyl. Aniline Group: Azepane sulfonamide and methyl vs. 2,5-dimethoxy. Synthetic Yield: 79% (high efficiency for a sulfonamide analog) .

Heterocyclic Core Replacements

Compound C: 2-((3-(3,5-Dimethoxyphenyl)-4-Oxo-3,4-Dihydropyrimidin-2-yl)Thio)-N-(6-(Trifluoromethyl)Benzothiazol-2-yl)Acetamide ()
  • Core Replacement: Pyrimidinone (4-oxo-3,4-dihydropyrimidine) instead of pyridazinone.
  • Key Features :
    • A thioether linkage and trifluoromethyl benzothiazole enhance metabolic stability.
    • Molecular Weight : ~518.5 g/mol (vs. ~407.4 g/mol for the target compound), suggesting higher steric bulk .
Compound D: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide ()
  • Core Replacement: Benzothiazole instead of pyridazinone.
  • Key Features: The trifluoromethyl group increases hydrophobicity (CF3: LogP +0.88) and may enhance target binding through halogen interactions.

Substituent-Driven Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridazinone 3-Methoxyphenyl, 2,5-Dimethoxyphenyl ~407.4 Balanced polarity; moderate steric bulk
Compound A () Pyridazinone 4-Chlorophenyl, 2,5-Dimethoxyphenyl 399.83 Increased lipophilicity
Compound B () Pyridazinone 4,5-Dichloro, Azepane sulfonamide ~501.3 High synthetic yield (79%)
Compound C () Pyrimidinone 3,5-Dimethoxyphenyl, CF3-benzothiazole ~518.5 Enhanced metabolic stability
Compound D () Benzothiazole 2,5-Dimethoxyphenyl, CF3 ~410.3 Hydrophobic interactions favored

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.